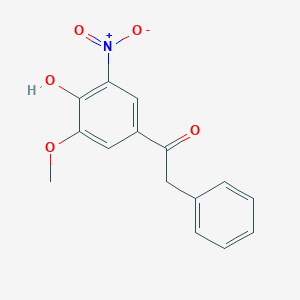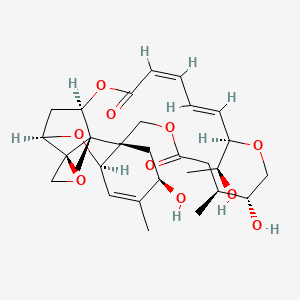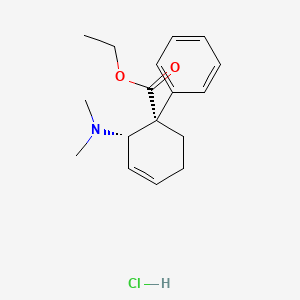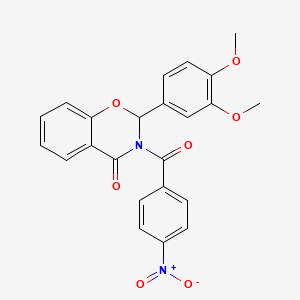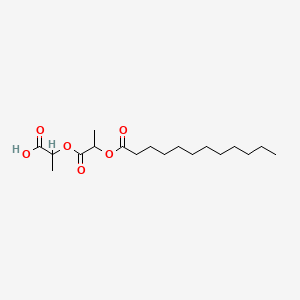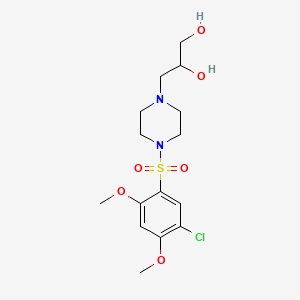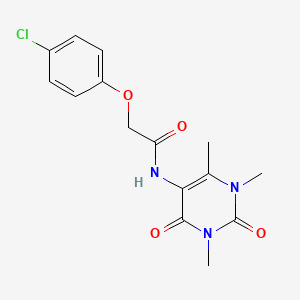
Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロフェノキシ)-N-(1,2,3,4-テトラヒドロ-1,3,6-トリメチル-2,4-ジオキソ-5-ピリミジニル)-アセトアミドは、さまざまな科学分野で重要な用途を持つ複雑な有機化合物です。この化合物は、クロロフェノキシ基とテトラヒドロトリメチルピリミジニル部分を含む独自の構造を特徴としています。
2. 製法
合成経路と反応条件: 2-(4-クロロフェノキシ)-N-(1,2,3,4-テトラヒドロ-1,3,6-トリメチル-2,4-ジオキソ-5-ピリミジニル)-アセトアミドの合成は、通常、複数のステップを伴います。
クロロフェノキシ中間体の形成: このステップでは、ピリジンなどの塩基の存在下で、4-クロロフェノールと無水酢酸を反応させて、4-クロロフェノキシ酢酸を形成します。
テトラヒドロトリメチルピリミジニル中間体の合成: この中間体は、1,3,6-トリメチルウラシルを水素化ホウ素ナトリウムなどの還元剤と反応させて、テトラヒドロ誘導体を形成することにより合成されます。
カップリング反応: 最後のステップでは、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下で、クロロフェノキシ中間体とテトラヒドロトリメチルピリミジニル中間体をカップリングさせて、目的の化合物を形成します。
工業生産方法: この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、収率と純度を最適化するために、より大規模なスケールで行われます。連続フロー合成や自動反応モニタリングなどの技術が、効率を向上させるために採用される場合があります。
反応の種類:
酸化: この化合物は、特にテトラヒドロトリメチルピリミジニル部分で酸化反応を受ける可能性があり、オキソ誘導体の形成につながります。
還元: 還元反応は、クロロフェノキシ基で起こり、ヒドロキシ誘導体の形成につながる可能性があります。
置換: この化合物は、特にクロロフェノキシ基で求核置換反応に関与する可能性があり、塩素原子が他の求核剤によって置き換えられる可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で用います。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬を用います。
置換: 塩基の存在下で、アミンやチオールなどの求核剤を用います。
主な生成物:
酸化生成物: テトラヒドロトリメチルピリミジニル部分のオキソ誘導体。
還元生成物: クロロフェノキシ基のヒドロキシ誘導体。
置換生成物: 用いた求核剤に応じて、さまざまな置換誘導体。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)- typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with acetic anhydride in the presence of a base such as pyridine to form 4-chlorophenoxyacetate.
Synthesis of the Tetrahydrotrimethylpyrimidinyl Intermediate: This intermediate is synthesized by reacting 1,3,6-trimethyluracil with a reducing agent such as sodium borohydride to form the tetrahydro derivative.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the tetrahydrotrimethylpyrimidinyl intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrotrimethylpyrimidinyl moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the chlorophenoxy group, potentially leading to the formation of hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Oxo derivatives of the tetrahydrotrimethylpyrimidinyl moiety.
Reduction Products: Hydroxy derivatives of the chlorophenoxy group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-クロロフェノキシ)-N-(1,2,3,4-テトラヒドロ-1,3,6-トリメチル-2,4-ジオキソ-5-ピリミジニル)-アセトアミドは、科学研究においてさまざまな用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤やモジュレーターとしての可能性について研究されています。
医学: 特にがんや炎症性疾患の治療における治療効果の可能性について調査されています。
産業: 特殊化学薬品や材料の開発に利用されています。
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。クロロフェノキシ基は、疎水性ポケットへの結合を促進する可能性があり、テトラヒドロトリメチルピリミジニル部分は、タンパク質の活性部位またはアロステリック部位と相互作用する可能性があります。これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物:
- 2-(4-メトキシフェノキシ)-N-(1,2,3,4-テトラヒドロ-1,3,6-トリメチル-2,4-ジオキソ-5-ピリミジニル)-アセトアミド
- 2-(4-ブロモフェノキシ)-N-(1,2,3,4-テトラヒドロ-1,3,6-トリメチル-2,4-ジオキソ-5-ピリミジニル)-アセトアミド
比較:
- 構造的差異: 主要な違いは、フェノキシ基上の置換基(塩素、メトキシ、臭素)にあります。
- 反応性: 異なる置換基の存在は、化合物の反応性と安定性に影響を与える可能性があります。たとえば、メトキシ誘導体は、より電子求引性であり、求核剤との相互作用に影響を与える可能性があります。
- 生物活性: 異なる置換基は、化合物の生物活性にも影響を与える可能性があり、各誘導体は、分子標的に対して独自の作用を及ぼす可能性があります。
この詳細な記事は、2-(4-クロロフェノキシ)-N-(1,2,3,4-テトラヒドロ-1,3,6-トリメチル-2,4-ジオキソ-5-ピリミジニル)-アセトアミドの合成、反応、用途、作用機序、および類似化合物との比較について包括的な概要を提供しています。
類似化合物との比較
- Acetamide, 2-(4-methoxyphenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-
- Acetamide, 2-(4-bromophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenoxy group (chlorine, methoxy, bromine).
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compound. For example, the methoxy derivative may be more electron-donating, affecting its interaction with nucleophiles.
- Biological Activity: The different substituents can also impact the compound’s biological activity, with each derivative potentially having unique effects on molecular targets.
This detailed article provides a comprehensive overview of Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
142648-53-1 |
|---|---|
分子式 |
C15H16ClN3O4 |
分子量 |
337.76 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C15H16ClN3O4/c1-9-13(14(21)19(3)15(22)18(9)2)17-12(20)8-23-11-6-4-10(16)5-7-11/h4-7H,8H2,1-3H3,(H,17,20) |
InChIキー |
MCMMETANDKEDON-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)NC(=O)COC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


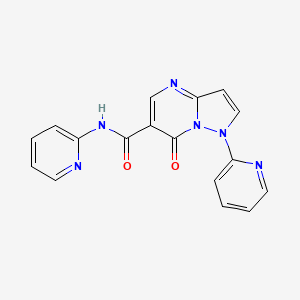
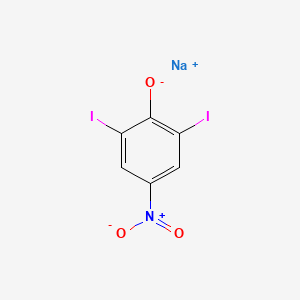
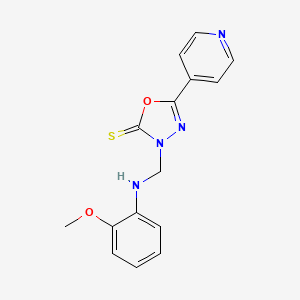
![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)

